1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
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Overview
Description
1-Oxa-8-azaspiro[45]decan-3-ylmethanol;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the spirocyclic structure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological systems and can act as a ligand for certain proteins or enzymes.
Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride These compounds share a similar spirocyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific chemical properties and potential applications in various scientific fields.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(12-7-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
InChI Key |
NSLVRTBVBVJKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)CO.Cl |
Origin of Product |
United States |
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